2-(3-Fluorophenyl)pyrrolidine
Overview
Description
The compound "2-(3-Fluorophenyl)pyrrolidine" is a fluorinated pyrrolidine derivative. Pyrrolidine is a secondary amine and a five-membered lactam, which serves as a core structure for various chemical compounds with applications in pharmaceuticals and materials science. The fluorophenyl group attached to the pyrrolidine ring can influence the electronic properties and reactivity of the molecule, making it a valuable moiety in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of fluorinated pyrrolidine derivatives can be achieved through various synthetic routes. For instance, a concise synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine has been reported, which involves facile purification steps and a simple deoxyfluorination step to install the C-F bond . Another related synthesis involves the palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety, followed by a selective monodechlorination and coupling of building blocks . These methods highlight the versatility and practicality of synthesizing fluorinated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives can vary depending on the substitution pattern on the pyrrolidine ring. For example, the crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows a planar conformation except for the pyrrolidine ring, which adopts an envelope conformation . This indicates that the presence of the fluorophenyl group can influence the overall conformation and packing of the molecules in the crystal lattice.
Chemical Reactions Analysis
Fluorinated pyrrolidine derivatives can participate in various chemical reactions due to the presence of the reactive fluorine atom and the amine functionality. For example, the fluoroionophore derived from pyrrolidine can selectively sense Al(3+) ions through internal charge transfer (ICT) . Additionally, nitrophenyl derivatives of pyrrole 2,5-diamides, which share structural similarities with pyrrolidine derivatives, can undergo deprotonation signaled by a color change . These reactions demonstrate the reactivity and potential applications of fluorinated pyrrolidine derivatives as sensors and in other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(3-Fluorophenyl)pyrrolidine" would be influenced by the fluorine atom's electronegativity and the pyrrolidine ring's amine group. Fluorine's presence can enhance the compound's lipophilicity and metabolic stability, making it a valuable feature in drug design . The amine group can engage in hydrogen bonding, affecting the compound's solubility and reactivity. Additionally, the photophysical properties of related pyrrolidine-based fluorophores have been studied, showing good fluorescence activity and selectivity for metal cations . These properties are crucial for the development of new materials and pharmaceuticals.
Scientific Research Applications
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Pharmaceuticals
- Pyrrolidine compounds are used as intermediates in drug research and development . They are utilized as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
- For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
- Another example is the synthesis of a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids, which were evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models .
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Dyestuff
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Anticancer Compounds
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Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
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Heterogeneous Catalysts
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Anticancer Compounds
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Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
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Heterogeneous Catalysts
Safety And Hazards
When handling 2-(3-Fluorophenyl)pyrrolidine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Pyrrolidine derivatives, including 2-(3-Fluorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(3-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVVBVXBBMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397920 | |
Record name | 2-(3-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyrrolidine | |
CAS RN |
298690-72-9 | |
Record name | 2-(3-Fluorophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298690-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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